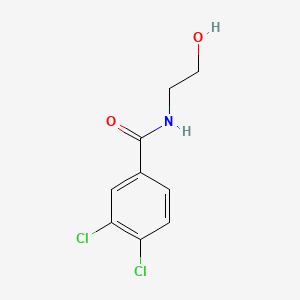

3,4-dichloro-N-(2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dichloro-N-(2-hydroxyethyl)benzamide: is an organic compound with the molecular formula C9H9Cl2NO2 . It is characterized by the presence of two chlorine atoms attached to the benzene ring and a hydroxyethyl group attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-dichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 3,4-dichloro-N-(2-carboxyethyl)benzamide.

Reduction: Formation of 3,4-dichloro-N-(2-aminoethyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,4-dichloro-N-(2-hydroxyethyl)benzamide is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with biological molecules, while the dichloro substitution enhances its binding affinity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparación Con Compuestos Similares

- 3,4-dichloro-N-(2-hydroxyethyl)benzenecarboxamide

- 2,4-dichloro-N-(2-hydroxyethyl)benzamide

- 3,4-dichloro-N-(2-hydroxyethyl)carbamothioylbenzamide

Comparison: 3,4-dichloro-N-(2-hydroxyethyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in certain contexts .

Actividad Biológica

3,4-Dichloro-N-(2-hydroxyethyl)benzamide is a chemical compound with significant potential in pharmacological applications. Its molecular formula is C₉H₉Cl₂NO₂, and it features two chlorine atoms at the 3 and 4 positions of the benzene ring, a hydroxyethyl group attached to the nitrogen atom, and an amide functional group. This structural configuration suggests a variety of biological activities, particularly in relation to its interaction with various biological targets.

- Molecular Weight : 234.08 g/mol

- Melting Point : 153–155 °C

- Physical Appearance : White to off-white solid

The presence of chlorine atoms and the hydroxyethyl group are likely to influence the compound's reactivity and biological interactions. The interactions of this compound with biological targets have been explored in various studies.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique characteristics of this compound in relation to other benzamide derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-N-(2-hydroxyethyl)benzamide | One chlorine atom | Exhibits different biological activity due to fewer halogens |

| N-(2-hydroxyethyl)benzamide | No halogen substituents | Lacks chlorinated features that may enhance activity |

| 3-Chloro-N-(2-hydroxyethyl)benzamide | One chlorine atom at position 3 | Different substitution pattern affects its reactivity |

These comparisons illustrate how structural variations can significantly influence biological activity.

Case Studies and Research Findings

- Antiparasitic Activity : In a phenotypic screening study for antiparasitic compounds against Trypanosoma brucei, related benzamides exhibited high potency (EC50 values as low as 0.001 μM). This suggests that compounds structurally related to this compound could also possess significant antiparasitic properties .

- HDAC Inhibition : Research on similar benzamide derivatives has revealed their potential as histone deacetylase (HDAC) inhibitors. For example, a related compound exhibited selectivity for HDAC3 with an IC50 value of 95.48 nM, demonstrating the potential for anticancer applications . Although specific data on this compound are not available, its structural similarities suggest it may share this inhibitory capacity.

- Antimicrobial Activity : Compounds within the benzamide class have shown varying degrees of antimicrobial activity. For instance, some derivatives demonstrated effective inhibition against Cryptococcus neoformans and other pathogens at comparable concentrations . This highlights the potential for further exploration of this compound in antimicrobial research.

Propiedades

IUPAC Name |

3,4-dichloro-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-6(5-8(7)11)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIALBUXJZFVBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCO)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367239 |

Source

|

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28298-26-2 |

Source

|

| Record name | 3,4-dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.